Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6
Description
Structural Characterization of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6
Primary Sequence Analysis and Domain Organization
Amyloid Beta (15-25) Core Fragment Composition
The amyloid beta (Aβ) peptide fragment spanning residues 15–25 constitutes the central hydrophobic core critical for amyloid aggregation. This region includes residues Gln15–Gly25 , which are embedded within the transmembrane domain of the amyloid precursor protein (APP) before proteolytic cleavage. Key structural features include:
- Leu17–Ala21 : A hydrophobic cluster essential for β-sheet formation and fibril nucleation.
- Phe19–Phe20 : Aromatic residues that stabilize β-sheet stacking through π-π interactions.
- Glu22–Asp23 : Polar residues that introduce conformational flexibility and potential electrostatic repulsion, modulating aggregation kinetics.
Table 1: Residues and Functional Properties of Aβ(15-25)
| Position | Residue | Role in Aggregation |
|---|---|---|
| 15 | Gln | Polar, solvent-exposed |
| 16 | Lys | Charge repulsion |
| 17 | Leu | Hydrophobic core |
| 18 | Val | Hydrophobic core |
| 19 | Phe | Aromatic stacking |
| 20 | Phe | Aromatic stacking |
| 21 | Ala | β-sheet stabilization |
| 22 | Glu | Electrostatic repulsion |
| 23 | Asp | Electrostatic repulsion |
| 24 | Val | Hydrophobic packing |
| 25 | Gly | Conformational flexibility |
Epsilon-Aminocaproyl (Ahx) Linker Functionality
The epsilon-aminocaproyl (Ahx) spacer is a six-carbon aliphatic chain introduced between the Aβ(15-25) core and the hexa-lysine tail. Its primary roles include:
- Structural Decoupling : Prevents steric interference between the Aβ fragment and the lysine tail, enabling independent structural dynamics.
- Solubility Enhancement : Reduces peptide aggregation during synthesis by introducing hydrophobic spacing.
- Functional Modularity : Facilitates conjugation with other moieties (e.g., fluorescent tags) for tracking studies.
Hexa-Lysine C-Terminal Modifications
The C-terminal hexa-lysine (K6) sequence (Lys6) serves as a solubility-enhancing motif. Key attributes:
- Charge Properties : Six positively charged lysine residues (pKa ~10.5) create a strong electrostatic profile, enhancing aqueous solubility.
- Membrane Interactions : The cationic tail may anchor the peptide to negatively charged lipid bilayers, mimicking Aβ’s interaction with ganglioside GM1 in lipid rafts.
- Aggregation Modulation : Electrostatic repulsion between lysine residues can suppress premature β-sheet formation, favoring monomeric or oligomeric states.
Secondary Structure Propensity and Beta-Sheet Stabilization
The Aβ(15-25) core exhibits intrinsic β-sheet propensity due to its hydrophobic and aromatic residues. Structural analysis reveals:
- Parallel β-Sheet Formation : Residues Leu17–Ala21 adopt in-register β-strands stabilized by backbone hydrogen bonding.
- Phe19–Phe20 Stacking : Aromatic side chains promote β-sheet stability through van der Waals interactions.
- Glu22–Asp23 Disruption : Polar residues introduce kinks or turns, reducing β-sheet continuity but enabling conformational flexibility.
Table 2: Secondary Structure Propensities in Aβ(15-25)
| Environment | Dominant Structure | Stabilizing Factors |
|---|---|---|
| Aqueous solution | Random coil/β-sheet | Hydrophobic clustering, Phe stacking |
| Membrane-mimetic | α-helix | Hydrophobic interactions with lipid tails |
Tertiary Structural Features in Aqueous vs. Membrane-Mimetic Environments
Aqueous Solubility and Aggregation
In aqueous environments, the peptide adopts a random coil/β-sheet equilibrium due to:
- Hydrophobic Collapse : Leu17–Ala21 residues drive β-sheet nucleation, forming soluble oligomers or protofibrils.
- Lysine Tail Influence : Positively charged lysines reduce intermolecular aggregation by electrostatic repulsion, favoring monomeric states.
Membrane-Mediated Conformational Changes
In lipid environments, the peptide undergoes α-helix induction via:
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEUIDMLKPOSPR-DLLTXYIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H178N28O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2248.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear vs. Modular Assembly
Early syntheses adopted linear SPPS , appending the lysine hexamer directly to Aβ(15-25). However, this approach yielded truncated byproducts (e.g., Aβ18-42 and Aβ26-42) due to incomplete couplings. Modern protocols favor modular conjugation :
Side Reactions and Mitigation
Aggregation during synthesis is minimized by:
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as a disaggregation solvent.
-
Low-temperature coupling (4°C) for sterically hindered residues.
Purification and Characterization
Chromatographic Purification
Crude products are purified via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA) . Key impurities include:
Analytical Validation
-
Mass spectrometry (MALDI-TOF) : Confirms molecular weight (observed: 2248.7 Da vs. theoretical: 2248.7 Da).
-
Circular dichroism (CD) : Verifies secondary structure (β-sheet content >60% in Aβ(15-25)).
-
NMR spectroscopy : Resolves spatial interactions between Aβ(15-25) and lysine hexamer.
Functional Efficacy and Aggregate Modulation
The hybrid compound reduces Aβ toxicity by altering fibril morphology rather than preventing aggregation. Comparative studies show:
| Hybrid Compound | Aβ Aggregation Rate (h) | Neuronal Viability (% Control) |
|---|---|---|
| KLVFF-KKKKKK | 12.3 ± 1.2 | 89 ± 4 |
| FAEDVG-KKKKKK | 8.7 ± 0.9 | 62 ± 3 |
| Scrambled VLFKF-KKKKKK | 11.8 ± 1.1 | 85 ± 5 |
Data sourced from Ghanta et al. (1996) and PubChem analyses.
The KLVFF sequence demonstrates superior efficacy, attributed to hydrophobic interactions with Aβ’s LVFFA motif. Surprisingly, scrambled sequences (e.g., VLFKF) retain ~90% activity, underscoring the role of hydrophobicity over specific residue order .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This peptide can undergo oxidation, particularly at methionine residues if present, forming sulfoxides or sulfones.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiols.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
Chemistry
In chemistry, this peptide is used to study the properties and reactivity of amyloid beta-proteins. It serves as a model compound for understanding peptide synthesis and modification techniques.
Biology
Biologically, it is crucial for investigating the aggregation behavior of amyloid beta-proteins, which is central to understanding the pathogenesis of Alzheimer’s disease. It helps in studying the interactions between amyloid beta-proteins and other biomolecules.
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease. It aids in the screening of potential drugs that can inhibit amyloid plaque formation.
Industry
Industrially, it is used in the production of research reagents and kits for studying neurodegenerative diseases. It also finds applications in the development of biosensors for detecting amyloid beta-proteins.
Mechanism of Action
The mechanism of action of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 involves its ability to aggregate and form fibrils, similar to natural amyloid beta-proteins. These fibrils interact with neuronal cells, leading to cellular toxicity and neurodegeneration. The molecular targets include cell membrane receptors and intracellular signaling pathways that mediate cell death and inflammation.
Comparison with Similar Compounds
Comparison with Similar Amyloid-Beta Derivatives
Structural and Functional Differences
The table below compares Gly-Amyloid Beta-Protein (15-25)-Gly-ε-Aminocaproyl(-Lys)6 with structurally related Aβ fragments and modified peptides:
Key Insights:
Aggregation Reduction: The hexalysine dendrimer in Gly-Aβ(15-25)-Gly-ε-aminocaproyl(-Lys)6 introduces electrostatic repulsion, disrupting β-sheet formation and fibril assembly. This mirrors the effect of proline substitutions (e.g., SG25P), which introduce structural rigidity to prevent aggregation . In contrast, unmodified Aβ(15-25) and Aβ–G25 (Gly25-deleted Aβ40) exhibit high aggregation due to exposed hydrophobic residues .
Solubility Enhancement :
- The hexalysine moiety significantly improves aqueous solubility compared to native Aβ fragments, which are prone to precipitation in physiological conditions . Similar strategies are employed in PEGylated peptides or charged dendrimer conjugates .
Toxicity Profile: Gly-Aβ(15-25)-Gly-ε-aminocaproyl(-Lys)6 demonstrates reduced neurotoxicity compared to Aβ(15-25), likely due to suppressed oligomerization. This aligns with studies showing that non-aggregating Aβ variants (e.g., SG25P) exhibit diminished synaptic toxicity .
Functional Implications: The ε-aminocaproyl linker may enhance proteolytic stability, a feature critical for in vivo applications. Similar linkers are used in peptide-drug conjugates to prolong half-life .
Research Findings and Limitations
- Gaps in Evidence: No in vivo toxicity or pharmacokinetic data are available for this compound.
Biological Activity
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6, a synthetic derivative of the amyloid beta (Aβ) peptide, has garnered attention for its potential therapeutic implications in Alzheimer's disease (AD). This article explores its biological activity, focusing on its interactions, aggregation properties, neurotoxicity, and potential neuroprotective effects.
Overview of Amyloid Beta Peptides
Amyloid beta peptides are crucial in the pathogenesis of Alzheimer's disease. They are derived from the amyloid precursor protein (APP) and can aggregate to form insoluble fibrils that are characteristic of senile plaques in AD. The most studied forms include Aβ(1-42) and its shorter fragments like Aβ(25-35), which retain significant biological activity despite being truncated.
Structure and Properties
This compound is a modified version of the Aβ(15-25) segment. Its structure includes:
- Amino Acid Sequence : Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met
- Modification : The epsilon-aminocaproic acid moiety is introduced to enhance solubility and stability.
This modification may influence the peptide's aggregation behavior and biological interactions.
Aggregation Behavior
The aggregation propensity of Aβ peptides is pivotal in their biological activity. Studies have shown that Aβ(25-35) undergoes a conformational change from a soluble form to aggregated fibrillary structures, which is associated with neurotoxicity. Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 likely exhibits similar behavior, with enhanced aggregation properties due to its structural modifications.
| Peptide | Aggregation State | Toxicity Level |
|---|---|---|
| Aβ(25-35) | High | Significant |
| Gly-Amyloid Beta (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 | Moderate to High | Potentially significant |
Neurotoxicity
Neurotoxicity of amyloid beta peptides is primarily attributed to their ability to induce oxidative stress and inflammation in neuronal cells. Research indicates that aggregated forms of Aβ can lead to cell death through several mechanisms:
- Oxidative Stress : Aggregated Aβ peptides increase reactive oxygen species (ROS), leading to neuronal damage.
- Inflammatory Response : The presence of Aβ aggregates activates microglia, which release pro-inflammatory cytokines.
- Calcium Dysregulation : Aβ aggregates disrupt calcium homeostasis, contributing to excitotoxicity.
In vitro studies have shown that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 may exhibit reduced toxicity compared to longer aggregates due to its modified structure, which could potentially mitigate some neurotoxic effects.
Neuroprotective Effects
Interestingly, some studies suggest that lower concentrations of Aβ peptides can have neuroprotective effects by promoting synaptic plasticity and neurogenesis. For instance, it has been demonstrated that certain soluble Aβ fragments can reduce apoptotic cell death in neuronal cultures at nanomolar concentrations through mechanisms such as metal ion chelation and modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
- Aggregation Kinetics : In a study using circular dichroism (CD) spectroscopy and thioflavin T fluorescence, it was found that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 undergoes a rapid transition to β-sheet structures under physiological conditions, similar to other amyloidogenic peptides .
- Cell Culture Studies : In vitro studies demonstrated that treatment with this peptide led to significant alterations in neuronal cell viability compared to controls, suggesting a complex interaction between aggregation state and cellular response .
- Animal Models : Animal studies exploring the effects of modified Aβ peptides on cognitive function and plaque formation are ongoing, with preliminary results indicating potential benefits in reducing plaque load when administered at specific dosages .
Q & A
What advanced analytical techniques are recommended for structural characterization of this glycopeptide, and how do they address challenges in glycan heterogeneity?
Answer:
For precise structural analysis, combine high-resolution mass spectrometry (HRMS) (e.g., ESI-TOF) with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to resolve glycan branching and peptide backbones. Software tools like Byonic or GlycoWorkbench enable automated annotation of glycopeptide spectra, particularly for distinguishing ε-aminocaproyl-lysine modifications and glycan positional isomers . To address heterogeneity, use hydrophilic interaction liquid chromatography (HILIC) prior to MS to separate glycoforms. For example, ESI-TOF HRMS with [C22H40N2O12S2 + Na]+ calibration (as in synthetic protocols) ensures accurate mass determination .
How can researchers design experiments to evaluate the aggregation kinetics of this peptide in amyloidogenesis studies?
Answer:
Adopt a multi-technique approach :
- Thioflavin T (ThT) fluorescence assays for real-time aggregation monitoring.
- Transmission electron microscopy (TEM) or atomic force microscopy (AFM) to validate fibril morphology.
- Circular dichroism (CD) to track secondary structural shifts (e.g., α-helix to β-sheet).
Control variables include pH, ionic strength, and temperature. For reproducibility, pre-treat peptide stocks with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates. Reference protocols from amyloid-β (15-25) studies, which show NMDA receptor-dependent disruption of synaptic plasticity as a functional endpoint .
What methodological strategies resolve contradictions in bioactivity data across different cellular models?
Answer:
Discrepancies often arise from model-specific receptor expression (e.g., formyl peptide receptor like-1 [FPRL1] in neuroinflammation) or glycan masking effects . To reconcile
- Perform receptor knockdown/knockout in cell lines to isolate target interactions.
- Use surface plasmon resonance (SPR) to quantify binding affinities in a cell-free system.
- Compare primary neuronal cultures vs. immortalized cell lines to assess glycan accessibility. For example, serum amyloid A (SAA) interactions with lysophosphatidylglycerol (LPG) in lipid rafts highlight context-dependent effects .
How should researchers optimize the synthesis and purification of this peptide to minimize side products?
Answer:
Critical steps include:
- Solid-phase peptide synthesis (SPPS) with Fmoc-ε-aminocaproyl(-Lys)6 for controlled branching.
- Orthogonal protecting groups (e.g., Trt for lysine side chains) to prevent undesired crosslinking.
- RP-HPLC purification with a C18 column and 0.1% TFA/acetonitrile gradient. Validate purity via MALDI-TOF MS and amino acid analysis. Note that incomplete deprotection (e.g., residual acyl groups) can mimic glycan heterogeneity, requiring stringent post-synthesis QC .
What computational tools are suitable for predicting the impact of glycan modifications on peptide-receptor interactions?
Answer:
Leverage molecular dynamics (MD) simulations (e.g., GROMACS) to model glycan flexibility and steric effects. Tools like GlyProt or GLYCAM-Web predict glycosylation-dependent binding epitopes. For amyloid-β fragments, prioritize force fields (e.g., CHARMM36) validated for amyloidogenic peptides. Cross-validate predictions with alanine scanning mutagenesis to identify critical residues .
How can cross-linking mass spectrometry (XL-MS) elucidate oligomerization pathways of this peptide?
Answer:
Use homobifunctional cross-linkers (e.g., BS3) to stabilize transient oligomers. After tryptic digestion, employ LC-MS/MS with CID/ETD to identify cross-linked residues. Software like xQuest maps interaction sites, distinguishing intra- vs. inter-molecular linkages. Compare oligomer distributions under physiological vs. amyloidogenic conditions (e.g., low pH) to dissect aggregation mechanisms .
What are best practices for validating the biological relevance of in vitro findings in in vivo models?
Answer:
- Use transgenic animal models (e.g., APP/PS1 mice) with amyloid-β pathology.
- Administer peptide via intracerebroventricular (ICV) injection to bypass blood-brain barrier limitations.
- Pair behavioral assays (e.g., Morris water maze) with post-mortem immunohistochemistry to correlate cognitive deficits with amyloid deposition. Ensure glycan integrity via lectin histochemistry post-extraction .
How do ε-aminocaproyl spacers influence peptide stability and bioavailability in neuronal studies?
Answer:
The ε-aminocaproyl spacer enhances protease resistance by reducing steric accessibility to cleavage sites. Assess stability via serum incubation assays followed by LC-MS quantification. For bioavailability, use fluorescently labeled analogs (e.g., FITC conjugation) tracked by confocal microscopy in live neurons. Compare pharmacokinetics to unmodified amyloid-β (15-25) fragments .
What statistical approaches are recommended for analyzing omics-scale data from glycopeptide-treated cell models?
Answer:
Apply multivariate analysis (e.g., PCA, PLS-DA) to untargeted metabolomics/proteomics datasets. Tools like MetaboAnalyst or Perseus identify pathway-level perturbations (e.g., lipid raft signaling or ER stress). For glycomics, use permutation-based FDR correction to account for multiple comparisons in glycan profiling .
How can researchers address challenges in synthesizing and characterizing lysine-branched glycopeptides?
Answer:
- Branching strategy : Use Fmoc-Lys(Dde)-OH for orthogonal branching. Remove Dde groups with 2% hydrazine post-chain assembly.
- Glycan coupling : Employ chemoselective ligation (e.g., oxime or click chemistry) for site-specific glycosylation.
- QC workflow : Integrate HPLC, MS, and NMR (1H/13C) to confirm regiochemistry. Reference synthetic protocols for disulfide-linked glycans, where Amberlyst-15 resin neutralization ensures product stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
